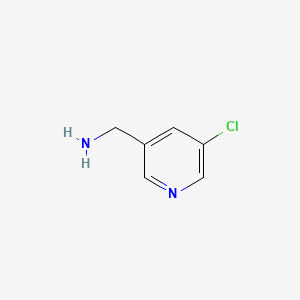

3-(Aminomethyl)-5-chloropyridine

Description

BenchChem offers high-quality 3-(Aminomethyl)-5-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-5-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloropyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJXHOFNDOAAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663815 | |

| Record name | 1-(5-Chloropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138402-36-5 | |

| Record name | 1-(5-Chloropyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Aminomethyl)-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(aminomethyl)-5-chloropyridine, a key building block in pharmaceutical and agrochemical research. The document details the most prevalent and efficient synthesis route, which involves the catalytic hydrogenation of 5-chloro-3-cyanopyridine. Alternative methods, such as the amination of a chloromethylpyridine derivative, are also discussed. This guide includes detailed experimental protocols, quantitative data on reaction parameters and yields, and visualizations of the synthetic pathways to facilitate a thorough understanding of the manufacturing processes for this important intermediate.

Introduction

3-(Aminomethyl)-5-chloropyridine is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features, including the pyridine ring, a chlorine substituent, and a primary amine, make it a versatile scaffold for the development of novel compounds in medicinal chemistry and crop protection. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide aims to provide a detailed technical overview of the most effective methods for its preparation.

Primary Synthesis Pathway: Catalytic Hydrogenation of 5-chloro-3-cyanopyridine

The most common and industrially scalable method for the synthesis of 3-(aminomethyl)-5-chloropyridine is the catalytic reduction of 5-chloro-3-cyanopyridine (also known as 5-chloronicotinonitrile). This pathway offers high yields and purity while utilizing readily available starting materials and standard hydrogenation technologies.

Synthesis of the Starting Material: 5-chloro-3-cyanopyridine

The precursor, 5-chloro-3-cyanopyridine, can be synthesized from various chloropyridine derivatives. One common method involves the cyanation of a suitable dichloropyridine or chloropyridine precursor.

Reduction of the Cyano Group

The conversion of the cyano group to an aminomethyl group is typically achieved through catalytic hydrogenation. Several catalyst systems have been shown to be effective for this transformation.

Pathway 1: Catalytic Hydrogenation

Caption: Catalytic hydrogenation of 5-chloro-3-cyanopyridine.

This protocol is adapted from the hydrogenation of a structurally similar substrate, 3-chloro-2-cyano-5-trifluoromethylpyridine.[1]

-

Reaction Setup: A mixture of 5-chloro-3-cyanopyridine (1 equivalent) and 5% palladium on charcoal (approximately 0.1% Pd metal by weight to substrate) is prepared in methanol.

-

Acidification: Concentrated hydrochloric acid (approximately 0.5 equivalents) is added to the mixture. The presence of a strong acid is crucial for preventing side reactions and facilitating the formation of the amine salt.[1]

-

Hydrogenation: The mixture is stirred at room temperature (20°C) under a hydrogen atmosphere (1 atmosphere).[1]

-

Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically within 4 hours).[1]

-

Work-up: The reaction mixture is filtered through a pad of diatomaceous earth (e.g., Celatom) to remove the catalyst. The filter cake is washed with methanol and water.[1]

-

Isolation: The filtrate is evaporated to yield 3-(aminomethyl)-5-chloropyridine hydrochloride.[1]

This protocol is based on the low-pressure hydrogenation of a similar cyanopyridine derivative.[2]

-

Reaction Setup: 5-chloro-3-cyanopyridine (1 equivalent) is dissolved in acetic acid. The amount of solvent is typically 3-10 times the weight of the substrate.[2]

-

Catalyst Addition: Raney nickel is added as the catalyst, with a loading of 5-20% of the weight of the starting material.[2]

-

Hydrogenation: The reaction is carried out under a low-pressure hydrogen atmosphere (0.02-0.3 MPa) at a temperature of 50-120°C.[2]

-

Work-up and Isolation: After the reaction is complete, the catalyst is filtered off. The acetic acid solvent is removed under reduced pressure, and the resulting 3-(aminomethyl)-5-chloropyridine acetate salt is isolated.[2]

Quantitative Data

| Parameter | Palladium on Carbon | Raney Nickel |

| Catalyst Loading | ~0.1% Pd metal to substrate[1] | 5-20% by weight to substrate[2] |

| Solvent | Methanol[1] | Acetic Acid[2] |

| Pressure | 1 atmosphere[1] | 0.02-0.3 MPa[2] |

| Temperature | 20°C[1] | 50-120°C[2] |

| Yield | 95-97% (as hydrochloride salt)[1] | High separation yield reported[2] |

| Purity | High purity reported[1] | High product purity reported[2] |

Alternative Synthesis Pathway: Amination of 3-(chloromethyl)-5-chloropyridine

An alternative route to 3-(aminomethyl)-5-chloropyridine involves the amination of a 3-(chloromethyl)-5-chloropyridine precursor. This method is analogous to the synthesis of the isomeric 5-(aminomethyl)-2-chloropyridine.[3]

Pathway 2: Amination of a Chloromethylpyridine

Caption: Amination of 3-(chloromethyl)-5-chloropyridine.

Synthesis of the Starting Material: 3-(chloromethyl)-5-chloropyridine

The synthesis of the starting material, 3-(chloromethyl)-5-chloropyridine, would likely proceed via the chlorination of 3-methyl-5-chloropyridine or a related precursor.

This protocol is based on the synthesis of 5-(aminomethyl)-2-chloropyridine and would require adaptation for the target molecule.[3]

-

Reaction Setup: A stainless steel autoclave is charged with 3-(chloromethyl)-5-chloropyridine (1 equivalent), 25% aqueous ammonia, and acetonitrile.[3]

-

Reaction Conditions: The mixture is stirred and heated in an oil bath at 80°C for 2 hours.[3]

-

Work-up: The reaction mixture is diluted with aqueous sodium hydroxide solution and concentrated.[3]

-

Purification: The residue is taken up in ethanol, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[3]

Quantitative Data for an Analogous Amination

| Parameter | Value |

| Reactants | 2-chloro-5-(chloromethyl)pyridine, 25% aqueous ammonia[3] |

| Solvent | Acetonitrile[3] |

| Temperature | 80°C[3] |

| Reaction Time | 2 hours[3] |

| Yield | ~65% (for 5-(aminomethyl)-2-chloropyridine)[3] |

Conclusion

The synthesis of 3-(aminomethyl)-5-chloropyridine is most efficiently achieved through the catalytic hydrogenation of 5-chloro-3-cyanopyridine. This method offers high yields and purity and is amenable to industrial-scale production. Both palladium on carbon and Raney nickel have proven to be effective catalysts for this transformation, with the choice of catalyst and reaction conditions influencing the final product form (hydrochloride or acetate salt). While the amination of 3-(chloromethyl)-5-chloropyridine presents a viable alternative, the catalytic hydrogenation of the corresponding cyanopyridine is generally the preferred route due to its efficiency and the commercial availability of the starting materials. This guide provides researchers and drug development professionals with the necessary technical details to implement these synthetic pathways in their work.

References

- 1. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 2. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-(Aminomethyl)-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)-5-chloropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a heterocyclic building block, its structural features—a pyridine ring, an aminomethyl group, and a chlorine substituent—provide a unique electronic and steric profile. This allows for diverse chemical modifications, making it a valuable scaffold in the synthesis of novel compounds with potential therapeutic activities. The presence of the basic aminomethyl group and the electron-withdrawing chlorine atom on the pyridine core influences its reactivity, solubility, and ability to interact with biological targets. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in areas such as lead optimization and the development of agrochemicals and pharmaceuticals.[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-(Aminomethyl)-5-chloropyridine and its isomers for comparative analysis. Data for the specific target molecule is limited, and therefore, data for closely related isomers are included to provide a broader context.

| Property | 3-(Aminomethyl)-5-chloropyridine | 5-Aminomethyl-2-chloropyridine | 3-Amino-5-chloropyridine |

| CAS Number | Not explicitly found | 97004-04-1[3] | 22353-34-0[4][5][6][7] |

| Molecular Formula | C6H7ClN2 | C6H7ClN2[3] | C5H5ClN2[4][5][6] |

| Molecular Weight | 142.59 g/mol | 142.586 g/mol [3] | 128.56 g/mol [4][5][6] |

| Appearance | Not explicitly found | Off-white to light yellow solid[3] | White to brown powder or crystal[6], Very Pale Yellow Solid[4][5] |

| Melting Point | Not explicitly found | 28-34 °C[3] | 78.0 to 82.0 °C[6], 80 °C[4][5] |

| Boiling Point | Not explicitly found | 254.2±25.0 °C at 760 mmHg[3] | 275.8°C at 760 mmHg[7] |

| logP | Not explicitly found | 0.27[3] | 1.3 (predicted)[8] |

| Density | Not explicitly found | 1.2±0.1 g/cm³[3] | Not available |

| Flash Point | Not explicitly found | 107.6±23.2 °C[3] | Not available |

| Vapor Pressure | Not explicitly found | 0.0±0.5 mmHg at 25°C[3] | Not available |

| Polar Surface Area | Not explicitly found | 38.91 Ų[3] | Not available |

Experimental Protocols

The determination of the physicochemical properties of pyridine derivatives relies on standard analytical techniques. Below are generalized methodologies for key experiments.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.[9] A small, finely powdered sample of the compound is packed into a thin-walled capillary tube. The tube is placed in the heating block of the apparatus, and the temperature is gradually increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Boiling Point Determination

The boiling point at reduced pressure can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser and a vacuum source. The temperature and pressure at which the liquid boils and condenses are recorded.[10]

LogP (Partition Coefficient) Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While various methods exist, the shake-flask method is common. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound, confirming the positions of the aminomethyl group, chlorine atom, and hydrogen atoms on the pyridine ring.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H stretches of the amino group and C-Cl stretches.[11]

-

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry.[9]

Synthesis and Reactivity

3-(Aminomethyl)-5-chloropyridine can be synthesized through various routes, often involving the modification of a pre-existing pyridine ring. A common strategy is the reduction of a corresponding nitrile or the amination of a halomethyl group. The reactivity of this compound is characterized by the nucleophilic nature of the amino group and the potential for substitution reactions on the pyridine ring, influenced by the electronic effects of the chlorine atom.

A potential synthetic route for a related compound, 5-(aminomethyl)-2-chloropyridine, involves the reaction of 2-chloro-5-(chloromethyl)pyridine with aqueous ammonia in an autoclave.[12] The product is then purified by column chromatography.[12]

Caption: Synthesis workflow for 5-(aminomethyl)-2-chloropyridine.

Biological Activity and Applications

While specific biological activities for 3-(Aminomethyl)-5-chloropyridine are not extensively documented in the provided search results, the aminopyridine scaffold is a well-established pharmacophore in drug discovery.[13] Derivatives of aminopyridines have been investigated for a wide range of therapeutic applications, including as antimicrobial and anti-inflammatory agents.[1] The unique substitution pattern of 3-(aminomethyl)-5-chloropyridine makes it a valuable intermediate for creating libraries of novel compounds to be screened for various biological activities. For instance, related aminopyridine derivatives have been explored for their potential in treating neurological disorders and in the development of agrochemicals like herbicides and fungicides.[14] Furthermore, some imidazo[1,2-a]pyridine compounds, which can be synthesized from aminopyridines, have shown cytotoxic effects against cancer cell lines.[15]

Given the lack of a specific, well-defined signaling pathway for 3-(Aminomethyl)-5-chloropyridine in the provided literature, a conceptual diagram illustrating its potential role in drug discovery is presented below.

Caption: Role of 3-(Aminomethyl)-5-chloropyridine in drug discovery.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. innospk.com [innospk.com]

- 4. labproinc.com [labproinc.com]

- 5. labproinc.com [labproinc.com]

- 6. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]

- 7. CAS 22353-34-0 | 3-Amino-5-chloropyridine - Synblock [synblock.com]

- 8. PubChemLite - 3-amino-5-chloropyridine (C5H5ClN2) [pubchemlite.lcsb.uni.lu]

- 9. benchchem.com [benchchem.com]

- 10. 3-Amino-2-chloropyridine [webbook.nist.gov]

- 11. d-nb.info [d-nb.info]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. chemimpex.com [chemimpex.com]

- 15. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(Aminomethyl)-5-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(Aminomethyl)-5-chloropyridine. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein is a predictive analysis based on the known spectral characteristics of structurally related compounds, including 3-(aminomethyl)pyridine and 3-chloropyridine. This document is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(Aminomethyl)-5-chloropyridine. These values are estimations derived from the analysis of its constituent functional groups and the influence of the chlorine substituent on the pyridine ring.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 1H | H-2 (Pyridine) |

| ~7.7 | Singlet | 1H | H-4 (Pyridine) |

| ~8.4 | Singlet | 1H | H-6 (Pyridine) |

| ~3.9 | Singlet | 2H | -CH₂- (Aminomethyl) |

| ~1.6 (broad) | Singlet | 2H | -NH₂ (Amino) |

Note: Chemical shifts are referenced to a standard internal solvent peak. The broadness of the -NH₂ peak is due to quadrupole broadening and potential hydrogen exchange.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C-2 (Pyridine) |

| ~138 | C-3 (Pyridine) |

| ~135 | C-4 (Pyridine) |

| ~132 | C-5 (Pyridine) |

| ~147 | C-6 (Pyridine) |

| ~45 | -CH₂- (Aminomethyl) |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium, Broad | N-H stretch (Amine) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| 1600-1580 | Strong | C=N stretch (Pyridine ring) |

| 1470-1430 | Strong | C=C stretch (Pyridine ring) |

| 1100-1000 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 142/144 | Molecular ion peak [M]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |

| 125/127 | [M-NH₃]⁺ |

| 107 | [M-Cl]⁺ |

| 77 | [Pyridine]⁺ fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methodologies are standard practices in organic compound characterization.

NMR Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of 3-(Aminomethyl)-5-chloropyridine is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

The sample is thoroughly mixed to ensure homogeneity.[1]

Data Acquisition:

-

The NMR tube is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]

-

The magnetic field is locked onto the deuterium signal of the solvent.[1]

-

Shimming is performed to optimize the homogeneity of the magnetic field.[1][2]

-

For ¹H NMR, a standard one-dimensional proton experiment is run. For ¹³C NMR, a proton-decoupled experiment is typically used.

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[2]

IR Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

A small amount of solid 3-(Aminomethyl)-5-chloropyridine (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[2]

-

One drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[2]

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]

Data Acquisition:

-

The salt plate is placed in the sample holder of an FTIR spectrometer.[2]

-

A background spectrum of the clean salt plate is recorded.

-

The infrared spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation at different frequencies.[3][4]

Mass Spectrometry

Sample Preparation:

-

A dilute solution of 3-(Aminomethyl)-5-chloropyridine is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

For some ionization techniques, the sample may be mixed with a matrix solution.

Data Acquisition:

-

The sample is introduced into the mass spectrometer.

-

The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). This process generates charged molecules or fragments.[5]

-

The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[5]

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like 3-(Aminomethyl)-5-chloropyridine.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 3-(Aminomethyl)-5-chloropyridine.

References

The Emerging Therapeutic Potential of 3-(Aminomethyl)-5-chloropyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-(aminomethyl)-5-chloropyridine scaffold is a promising heterocyclic structure that has garnered increasing interest in medicinal chemistry. Its unique electronic properties and versatile substitution patterns make it a valuable building block for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of 3-(aminomethyl)-5-chloropyridine derivatives, with a focus on their potential applications in oncology, infectious diseases, and neuroprotection.

Anticancer Activity

Derivatives of the 3-aminopyridine and related pyridine cores have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. While specific data for a wide range of 3-(aminomethyl)-5-chloropyridine derivatives is still emerging, studies on closely related analogues provide valuable insights into their possible mechanisms of action and therapeutic targets.

A notable example is the investigation of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, a compound that incorporates a pyridinylmethylamino moiety. This molecule has been identified as a new Dishevelled 1 (DVL1) inhibitor, a key component of the Wnt signaling pathway, which is often dysregulated in cancer. In vitro studies have shown that this compound can inhibit the growth of HCT116 colon cancer cells with an EC50 of 7.1 ± 0.6 μM[1].

Furthermore, other pyridine-containing compounds have been shown to target critical cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK). The inhibition of these pathways can lead to reduced cell proliferation and induction of apoptosis.

Quantitative Data on Anticancer Activity of Related Pyridine Derivatives

| Compound Class | Target/Cell Line | Activity (IC50/EC50) | Reference |

| Imamine-1,3,5-triazine derivatives with pyridine moiety | MDA-MB-231 (breast cancer) | 6.25 μM (Compound 4f) | |

| Imamine-1,3,5-triazine derivatives with pyridine moiety | MDA-MB-231 (breast cancer) | 8.18 μM (Compound 4k) | |

| Pyridothienopyrimidine derivatives | HepG-2 (liver cancer) | 1.17–2.79 µM | [2] |

| Pyridothienopyrimidine derivatives | MCF-7 (breast cancer) | 1.17–2.79 µM | [2] |

| Pyridothienopyrimidine derivatives | EGFR Kinase | 7.27–17.29 nM | [2] |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives | JAK2 Kinase | 5 nM (Compound A8) | [3] |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | DVL1 | 0.49 ± 0.11 μM | [1] |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (colon cancer) | 7.1 ± 0.6 μM | [1] |

Antimicrobial Activity

The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives of 3-(aminomethyl)-5-chloropyridine are being explored for their potential to combat bacterial and fungal infections. The introduction of the chlorosubstituent and the aminomethyl group can modulate the lipophilicity and electronic properties of the molecule, which are crucial for antimicrobial efficacy.

Studies on related structures, such as 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, have shown potent activity against Gram-positive bacteria. One such derivative exhibited a minimum inhibitory concentration (MIC) value of 0.25 µg/mL against several drug-sensitive and drug-resistant strains, an effect that was eight-fold stronger than the commercial antibiotic linezolid[4][5]. Transition metal complexes of 3-aminopyridine have also been shown to possess significant antibacterial and antifungal properties[6].

Quantitative Data on Antimicrobial Activity of Related Pyridine Derivatives

| Compound Class | Microorganism | Activity (MIC) | Reference |

| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | 0.25 µg/mL | [4][5] |

| 2-Aminopyridine derivative (2c) | S. aureus and B. subtilis | 0.039 µg·mL−1 | [7] |

| Pyridothienopyrimidine derivatives | Various bacteria and fungi | 4–16 µg/mL | [8] |

| 3'-hydroxy-5'-(4-alkyl-1-piperazinyl)benzoxazinorifamycin derivatives | Mycobacterium avium complex | 2-256 times more potent than Rifampicin | [9] |

Neuroprotective Potential

The role of pyridine-containing compounds in the central nervous system is an area of active research. While direct evidence for the neuroprotective effects of 3-(aminomethyl)-5-chloropyridine derivatives is limited, related aminopyridine and aminopyridinol compounds have shown promise in preclinical models of neurodegenerative diseases.

For instance, the aminopyridinol derivative BJ-1201 has been demonstrated to protect murine hippocampal cells from glutamate-induced neurotoxicity by upregulating heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system[10]. Other studies on pyrrole-containing azomethine compounds have highlighted their potential to mitigate oxidative stress, a common pathological feature in neurodegenerative disorders[11]. These findings suggest that the 3-(aminomethyl)-5-chloropyridine scaffold could be a valuable starting point for the development of novel neuroprotective agents.

Experimental Protocols

Synthesis of 5-(Aminomethyl)-2-chloropyridine (A Key Intermediate)

This protocol describes the synthesis of a key intermediate, 5-(aminomethyl)-2-chloropyridine, which is structurally very similar to the core compound of interest and can be adapted for the synthesis of its derivatives.

Materials:

-

2-chloro-5-(chloromethyl)pyridine

-

25% aqueous ammonia

-

Acetonitrile

-

30% aqueous sodium hydroxide solution

-

Ethanol

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Methanol

-

Stainless steel autoclave

Procedure:

-

A stainless steel autoclave is charged with 14.99 g of 2-chloro-5-(chloromethyl)pyridine, 63.01 g of 25% aqueous ammonia, and 60 ml of acetonitrile.

-

The mixture is stirred on an oil bath at 80°C for 2 hours.

-

The reaction mixture is then diluted with 12.3 g of 30% aqueous sodium hydroxide solution and concentrated.

-

The residue is diluted with 200 ml of ethanol, dried over anhydrous magnesium sulfate, and filtered to remove any insoluble materials.

-

Finally, the filtrate is concentrated and purified by column chromatography using a dichloromethane-methanol (4:1) eluent to yield 5-(aminomethyl)-2-chloropyridine as a yellow solid[12].

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well plates

-

Test compound (3-(Aminomethyl)-5-chloropyridine derivative)

-

Cancer cell lines (e.g., HCT116, MDA-MB-231)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader[13][14][15][16]. The absorbance is directly proportional to the number of viable cells.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

96-well microtiter plates

-

Test compound (3-(Aminomethyl)-5-chloropyridine derivative)

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile saline or PBS

-

0.5 McFarland standard

-

Microplate reader (optional, for turbidity measurement)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Prepare an inoculum of the microorganism by suspending several colonies in sterile saline or PBS and adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well (except for a sterility control) with the bacterial or fungal suspension. Include a growth control well (no compound).

-

Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.

-

After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth[17][18][19][20][21].

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways

Based on the activity of related pyridine derivatives, 3-(aminomethyl)-5-chloropyridine compounds may exert their anticancer effects by modulating key signaling pathways such as the EGFR and JAK/STAT pathways.

Caption: Potential inhibition of the EGFR signaling pathway by 3-(Aminomethyl)-5-chloropyridine derivatives.

Caption: Potential inhibition of the JAK/STAT signaling pathway by 3-(Aminomethyl)-5-chloropyridine derivatives.

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 3-(aminomethyl)-5-chloropyridine derivatives.

Caption: General workflow for the development of 3-(Aminomethyl)-5-chloropyridine derivatives.

Conclusion and Future Directions

The 3-(aminomethyl)-5-chloropyridine scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While the current body of literature on its specific derivatives is still growing, the data from related pyridine and aminopyridine compounds strongly suggest potential applications in oncology, infectious diseases, and neuroprotection. Future research should focus on the synthesis and systematic biological evaluation of a broader range of 3-(aminomethyl)-5-chloropyridine derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for advancing these promising compounds towards clinical development. The detailed experimental protocols and workflow provided in this guide offer a framework for researchers to further explore the therapeutic potential of this exciting class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 13. clyte.tech [clyte.tech]

- 14. broadpharm.com [broadpharm.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. atcc.org [atcc.org]

- 17. microbe-investigations.com [microbe-investigations.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 20. files.core.ac.uk [files.core.ac.uk]

- 21. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of the Aminomethyl Group in 3-(Aminomethyl)-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the aminomethyl group in 3-(Aminomethyl)-5-chloropyridine, a versatile building block in medicinal chemistry and drug development. The document elucidates the electronic effects of the chloro and pyridinyl substituents on the nucleophilicity of the primary amine, and details its participation in key chemical transformations, including N-acylation and N-alkylation. This guide is intended to serve as a valuable resource for researchers and scientists, offering detailed experimental protocols, quantitative data, and visual aids to facilitate the strategic use of this compound in the synthesis of novel chemical entities.

Introduction

3-(Aminomethyl)-5-chloropyridine is a key synthetic intermediate, valued for the dual reactivity of its nucleophilic aminomethyl group and the potential for functionalization of the pyridine ring. The strategic placement of the chlorine atom and the aminomethyl group influences the overall electronic properties and reactivity of the molecule. Understanding the nuances of the aminomethyl group's reactivity is paramount for its effective utilization in the design and synthesis of complex molecules with potential therapeutic applications.

Electronic and Steric Effects on Reactivity

The reactivity of the aminomethyl group in 3-(Aminomethyl)-5-chloropyridine is primarily governed by the interplay of inductive and resonance effects of the substituents on the pyridine ring.

-

Inductive Effects : The chlorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the pyridine ring. This effect is transmitted to the aminomethyl group, thereby reducing its basicity and nucleophilicity compared to a simple alkylamine.

-

Mesomeric Effects : The nitrogen atom of the pyridine ring also exhibits an electron-withdrawing effect.

-

Steric Hindrance : The aminomethyl group is a primary amine and is relatively unhindered, allowing for facile approach of various electrophiles.

Key Reactions of the Aminomethyl Group

The primary amino group of 3-(Aminomethyl)-5-chloropyridine readily undergoes a variety of chemical transformations, making it a versatile handle for molecular elaboration. The most common and synthetically useful reactions are N-acylation and N-alkylation.

N-Acylation

N-acylation of the aminomethyl group is a fundamental transformation for the introduction of amide functionalities. This reaction is typically high-yielding and proceeds under mild conditions with a variety of acylating agents.

General Reaction Scheme:

References

A Technical Guide to the Electronic Effects of Substituents on the 3-(Aminomethyl)-5-chloropyridine Ring

Abstract

The 3-(aminomethyl)-5-chloropyridine scaffold is a crucial building block in medicinal chemistry, valued for its role in constructing a wide array of bioactive molecules.[1] Understanding the electronic properties conferred by the chloro and aminomethyl substituents is fundamental to predicting reactivity, designing synthetic routes, and modulating physicochemical properties such as pKa. This guide provides an in-depth analysis of the electronic landscape of this heterocyclic system, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key chemical principles.

Core Principles: Electronic Structure of the Pyridine Ring

The pyridine ring is isoelectronic with benzene, but the replacement of a C-H group with a more electronegative nitrogen atom renders the ring electron-deficient. This has several consequences:

-

Inductive Effect: The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), reducing electron density at all ring positions, particularly the ortho (C2, C6) and para (C4) positions.

-

Basicity: The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is available for protonation, making pyridine a weak base.

-

Reactivity: The electron-deficient nature makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene and more prone to nucleophilic aromatic substitution, especially at positions 2 and 4.[2]

Analysis of Substituent Effects on the 3,5-Disubstituted Ring

The electronic character of 3-(aminomethyl)-5-chloropyridine is determined by the interplay of the inductive and resonance effects of its two substituents.

-

5-Chloro Substituent: The chlorine atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I) . It also possesses lone pairs that can be donated to the aromatic system via a weaker resonance effect (+R) . For halogens, the inductive effect dominates, resulting in a net withdrawal of electron density from the ring. This deactivates the ring towards electrophilic substitution and influences the basicity of the ring nitrogen.[3]

-

3-Aminomethyl Substituent: The -CH₂NH₂ group is more complex. The methylene (-CH₂) bridge isolates the amino group's resonance effect from the ring. Therefore, its primary influence is a weak electron-donating inductive effect (+I) . The terminal amino group (-NH₂) is a basic center, and its protonation state under different pH conditions will significantly alter the electronic properties of the entire substituent, converting it into an electron-withdrawing -CH₂NH₃⁺ group.

The combined influence of a meta-directing, deactivating chloro group and a weakly activating aminomethyl group creates a unique electronic profile that governs the molecule's reactivity and biological interactions.

Quantitative Physicochemical Data

Precise experimental data for this specific molecule is scarce in the literature. The following tables provide values for related compounds to allow for informed estimations, along with predicted data based on established chemical principles.

Table 1: Basicity of 3-(Aminomethyl)-5-chloropyridine and Related Compounds

The basicity of the two nitrogen atoms is critical for drug design, influencing solubility, receptor binding, and pharmacokinetic properties. The electron-withdrawing chlorine atom is expected to decrease the pKa of both the pyridine nitrogen and the aminomethyl group compared to the unsubstituted parent compound.

| Compound | Basic Center | pKa | Comment |

| Pyridine | Pyridine N | 5.25 | Reference value. |

| 3-Aminomethylpyridine | Pyridine N | ~5.8 | The -CH₂NH₂ group is weakly electron-donating, slightly increasing basicity. |

| 3-Aminomethylpyridine | Amino N | ~8.7 | Typical for a primary alkylamine. |

| 3-(Aminomethyl)-5-chloropyridine | Pyridine N | ~4.0 (Est.) | Estimated. The -Cl group's strong -I effect significantly reduces basicity. |

| 3-(Aminomethyl)-5-chloropyridine | Amino N | ~8.2 (Est.) | Estimated. The -Cl group has a less pronounced, but still present, effect on the distal amino group. |

Table 2: Hammett Substituent Constants (σ)

Hammett constants quantify the electron-donating or electron-withdrawing influence of substituents on an aromatic ring. While developed for benzene, they provide a useful approximation for heterocyclic systems.[4] A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.

| Substituent | Sigma meta (σm) | Sigma para (σp) |

| -Cl | +0.37 | +0.23 |

| -CH₃ | -0.07 | -0.17 |

| -NH₂ | -0.16 | -0.66 |

| -CH₂NH₂ | ~ -0.05 | ~ -0.15 |

Data for -Cl, -CH₃, and -NH₂ are standard literature values. Data for -CH₂NH₂ is estimated based on its weak +I effect.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

NMR spectroscopy directly probes the electronic environment of nuclei. Based on data from similar structures like 3-aminomethylpyridine and various chloropyridines, the following chemical shifts are predicted for 3-(aminomethyl)-5-chloropyridine in CDCl₃.[5][6]

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| H-2 | ~8.45 | ~148.0 | Downfield shift due to proximity to ring N and deshielding by Cl. |

| C-3 | - | ~138.5 | Quaternary carbon attached to the -CH₂NH₂ group. |

| H-4 | ~7.70 | ~135.0 | Deshielded by adjacent ring N and Cl. |

| C-5 | - | ~130.0 | Quaternary carbon attached to the Cl atom. |

| H-6 | ~8.30 | ~146.5 | Deshielded by adjacent ring N. |

| -CH₂- | ~3.90 | ~43.0 | Typical range for a benzylic-type amine. |

| -NH₂ | ~1.60 (broad) | - | Broad signal, exchangeable with D₂O. |

Experimental Protocols: Synthesis

The synthesis of 3-(aminomethyl)-5-chloropyridine can be achieved via a two-step process starting from the commercially available 5-chloro-3-cyanopyridine. The process involves the reduction of the nitrile group to a primary amine.

Protocol 1: Synthesis of 5-chloro-3-cyanopyridine (Precursor)

This protocol is adapted from methods for palladium-catalyzed cyanation of aryl halides.[7]

Materials:

-

3,5-Dichloropyridine

-

Potassium ferrocyanide [K₄Fe(CN)₆]

-

Palladium(II) acetate [Pd(OAc)₂]

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry three-neck flask under an inert atmosphere (N₂ or Ar), add 3,5-dichloropyridine (1.0 eq), potassium ferrocyanide (0.3 eq), potassium carbonate (0.3 eq), and palladium(II) acetate (0.005 eq).

-

Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with toluene.

-

Filter the mixture through a pad of celite to remove inorganic salts.

-

Wash the filtrate sequentially with water (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-chloro-3-cyanopyridine.

Protocol 2: Synthesis of 3-(Aminomethyl)-5-chloropyridine

This protocol employs a catalytic hydrogenation method for nitrile reduction.[8]

Materials:

-

5-chloro-3-cyanopyridine

-

Raney Nickel (50% slurry in water)

-

Methanol or Ethanol

-

Ammonia (7N solution in Methanol)

-

Diatomaceous earth (Celite)

Procedure:

-

Set up a Parr hydrogenation apparatus or a similar high-pressure reactor.

-

Carefully wash the Raney Nickel catalyst (approx. 10% w/w of the substrate) with water and then with the chosen alcohol solvent to remove residual water.

-

In the reactor vessel, dissolve 5-chloro-3-cyanopyridine (1.0 eq) in the alcohol solvent containing ammonia (approx. 5-10 eq). The ammonia prevents the formation of secondary amine byproducts.

-

Add the washed Raney Nickel catalyst to the solution under an inert atmosphere.

-

Seal the reactor, purge several times with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.

-

Heat the mixture to 40-60 °C and agitate vigorously.

-

Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.

-

Once complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Raney Nickel catalyst. Wash the pad thoroughly with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude 3-(aminomethyl)-5-chloropyridine, which can be further purified by crystallization or chromatography if necessary.

pH-Dependent Behavior and Protonation States

As a molecule with two basic centers, 3-(aminomethyl)-5-chloropyridine will exist in different protonation states depending on the ambient pH. This is critical for its behavior in biological systems.

-

In Strong Acid (pH < 4): Both the pyridine nitrogen and the aminomethyl nitrogen will be protonated, resulting in a dicationic species.

-

In Mildly Acidic to Neutral Solution (pH 4-8): The more basic aminomethyl group will remain protonated (-CH₂NH₃⁺), while the less basic pyridine nitrogen will be neutral. This zwitterionic/monocationic form is often prevalent at physiological pH.

-

In Basic Solution (pH > 8.5): Both basic centers will be deprotonated, resulting in the neutral free-base form.

Conclusion

The electronic properties of 3-(aminomethyl)-5-chloropyridine are dominated by the strong inductive electron withdrawal by the 5-chloro substituent, which significantly reduces the basicity of the ring nitrogen. The 3-aminomethyl group acts as a weak inductive donor and provides a second, more basic center for protonation. This intricate electronic balance dictates the molecule's chemical reactivity, physicochemical properties, and potential as a scaffold in drug discovery. The synthetic routes provided offer a practical pathway for researchers to access this valuable intermediate for further elaboration.

References

- 1. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. hammett substituent constants: Topics by Science.gov [science.gov]

- 5. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]

- 6. 5-Amino-2-chloropyridine(5350-93-6) 1H NMR [m.chemicalbook.com]

- 7. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 8. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 3-(Aminomethyl)-5-chloropyridine in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(Aminomethyl)-5-chloropyridine as a versatile building block in the synthesis of novel agrochemicals. The unique structural features of this pyridine derivative, including a reactive aminomethyl group and a strategically positioned chlorine atom, make it a valuable precursor for creating a diverse range of insecticides and fungicides. This document outlines synthetic strategies, detailed experimental protocols for key transformations, and the biological rationale for its use in developing next-generation crop protection agents.

Introduction to 3-(Aminomethyl)-5-chloropyridine in Agrochemicals

3-(Aminomethyl)-5-chloropyridine is a key intermediate in the development of modern agrochemicals. The pyridine ring is a common scaffold in many successful commercial pesticides due to its favorable physicochemical properties and its ability to interact with biological targets in pests. The chlorine substituent can enhance the biological activity and metabolic stability of the final compound, while the aminomethyl group provides a convenient handle for introducing diverse functionalities and building complex molecular architectures.

This intermediate is particularly relevant for the synthesis of insecticides, potentially targeting the insect nervous system, and fungicides that may interfere with vital cellular processes in pathogenic fungi. The following sections detail plausible synthetic applications and protocols based on established chemistries of similar pyridine derivatives.

Application in Fungicide Synthesis

Based on analogous structures, 3-(Aminomethyl)-5-chloropyridine is a suitable precursor for the synthesis of fungicides, potentially acting as inhibitors of vital fungal enzymes. A plausible synthetic route involves the acylation of the primary amine with a substituted benzoyl chloride to form an amide linkage, a common feature in many commercial fungicides.

Hypothetical Synthesis of a Phenylamide Fungicide

A hypothetical fungicide, N-((5-chloro-3-pyridyl)methyl)-2,6-dichlorobenzamide, can be synthesized from 3-(Aminomethyl)-5-chloropyridine. This structure is analogous to the fungicide fluopicolide, which contains a similar pyridylmethylamide core.

Experimental Protocol: Synthesis of N-((5-chloro-3-pyridyl)methyl)-2,6-dichlorobenzamide

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-(Aminomethyl)-5-chloropyridine (1.57 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in 50 mL of anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Dissolve 2,6-dichlorobenzoyl chloride (2.09 g, 10 mmol) in 20 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired N-((5-chloro-3-pyridyl)methyl)-2,6-dichlorobenzamide.

Quantitative Data for Analogous Fungicides

| Compound Class | Target Pathogen | Efficacy Metric | Value (µg/mL) |

| Phenylamide Fungicides | Valsa mali | EC₅₀ | 2.78 |

| Phenylamide Fungicides | Sclerotinia sclerotiorum | EC₅₀ | 3.32 |

Note: Data presented is for analogous compounds and serves as an indicator of potential efficacy.

Application in Insecticide Synthesis

The 3-(aminomethyl)-5-chloropyridine scaffold is also a valuable starting material for the synthesis of insecticides, particularly those belonging to the neonicotinoid class or novel compounds targeting the insect nervous system. The synthesis often involves the transformation of the aminomethyl group and subsequent condensation with a suitable heterocyclic fragment.

Plausible Synthetic Route to a Neonicotinoid Analog

A plausible route to a neonicotinoid-like insecticide involves the conversion of the aminomethyl group to a chloromethyl group via a Sandmeyer-type reaction, followed by condensation with an appropriate N-substituted imine.

Experimental Protocol: Synthesis of a Hypothetical Neonicotinoid Insecticide

Step 1: Synthesis of 3-(Chloromethyl)-5-chloropyridine

-

Diazotization: In a 250 mL beaker, dissolve 3-(Aminomethyl)-5-chloropyridine (1.57 g, 10 mmol) in 20 mL of 6M HCl and cool to 0 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.48 g, 15 mmol) in 15 mL of concentrated HCl at 0 °C. Add the cold diazonium salt solution to the cuprous chloride solution dropwise with vigorous stirring.

-

Reaction and Work-up: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour. Cool the mixture and extract with diethyl ether (3 x 50 mL).

-

Isolation: Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 3-(Chloromethyl)-5-chloropyridine.

Step 2: Condensation to form the Neonicotinoid Analog

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-(Chloromethyl)-5-chloropyridine (from Step 1) and N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol) in 30 mL of acetonitrile.

-

Addition of Base: Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the mixture.

-

Reaction: Heat the mixture to reflux and stir for 8 hours. Monitor the reaction by TLC.

-

Isolation and Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to yield the target neonicotinoid analog.

Quantitative Data for Related Insecticides

The following table provides efficacy data for established neonicotinoid insecticides and other pyridine-based insecticides, which can serve as a benchmark for newly synthesized compounds derived from 3-(Aminomethyl)-5-chloropyridine.

| Insecticide Class | Target Pest | Efficacy Metric | Value (mg/L) |

| Neonicotinoid | Cotton Aphid | LC₅₀ | 0.03 |

| Pyridine Thioether | Cowpea Aphid | LC₅₀ | 0.149 |

Note: Data is for illustrative purposes, representing the efficacy of related pyridine-based insecticides.

Signaling Pathways and Experimental Workflows

Mode of Action of Potential Insecticides

Insecticides derived from 3-(Aminomethyl)-5-chloropyridine are likely to target the insect central nervous system. Neonicotinoid analogs act as agonists of the nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of nerve cells, paralysis, and death. Another potential target is the vesicular acetylcholine transporter (VAChT), which is inhibited by some novel pyridine-based insecticides, leading to the depletion of acetylcholine at the synapse.

Caption: Potential modes of action for insecticides derived from 3-(Aminomethyl)-5-chloropyridine.

General Synthetic Workflow

The synthesis of agrochemicals from 3-(Aminomethyl)-5-chloropyridine generally follows a multi-step process, starting with the functionalization of the aminomethyl group, followed by coupling with another molecular fragment to build the final active ingredient.

Caption: General workflow for the synthesis of agrochemicals from 3-(Aminomethyl)-5-chloropyridine.

Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Intermediates from 3-(Aminomethyl)-5-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of diverse pharmaceutical intermediates starting from the versatile building block, 3-(Aminomethyl)-5-chloropyridine. The primary amino group and the reactive chloro-substituent offer two points for chemical modification, enabling the creation of a wide array of novel molecules for drug discovery programs. The following protocols detail key transformations including N-acylation, N-alkylation, reductive amination, urea and sulfonamide formation, and palladium-catalyzed cross-coupling reactions.

Synthesis of N-Acylated Derivatives

N-acylation of the primary amino group of 3-(Aminomethyl)-5-chloropyridine is a fundamental transformation to introduce a variety of functional groups, which can modulate the physicochemical and pharmacological properties of the resulting compounds.

Application Note 1: General Protocol for the Synthesis of Amides

This protocol describes a general method for the acylation of 3-(Aminomethyl)-5-chloropyridine with various acyl chlorides or carboxylic acids.

Reaction Scheme:

Caption: N-Acylation of 3-(Aminomethyl)-5-chloropyridine.

Experimental Protocol:

-

Materials:

-

3-(Aminomethyl)-5-chloropyridine

-

Acyl chloride or Carboxylic acid (1.1 eq)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq for acyl chloride) or a coupling agent like HATU (1.2 eq) and DIPEA (2.0 eq) for carboxylic acid

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

-

Procedure (using Acyl Chloride):

-

Dissolve 3-(Aminomethyl)-5-chloropyridine (1.0 eq) in DCM in a round-bottom flask.

-

Add TEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Quantitative Data Summary:

| Entry | Acylating Agent | Base/Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

| 1 | Acetyl chloride | TEA | DCM | 2 | 92 | >98 (LCMS) |

| 2 | Benzoyl chloride | TEA | DCM | 4 | 88 | >98 (LCMS) |

| 3 | Benzoic acid | HATU/DIPEA | DMF | 12 | 85 | >97 (LCMS) |

Synthesis of N-Alkylated and Reductive Amination Products

Modification of the aminomethyl group through N-alkylation or reductive amination introduces further diversity, impacting the basicity and lipophilicity of the resulting molecules.

Application Note 2: Protocol for Reductive Amination

This protocol details the reaction of 3-(Aminomethyl)-5-chloropyridine with aldehydes or ketones in the presence of a reducing agent to form secondary amines.[1][2]

Reaction Scheme:

Caption: Reductive Amination Workflow.

Experimental Protocol:

-

Materials:

-

3-(Aminomethyl)-5-chloropyridine

-

Aldehyde or Ketone (1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[3]

-

1,2-Dichloroethane (DCE) or Methanol (MeOH)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

DCM

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a stirred solution of 3-(Aminomethyl)-5-chloropyridine (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the residue by flash column chromatography.

-

Quantitative Data Summary:

| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |

| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | 85 | >98 (LCMS) |

| 2 | Acetone | NaBH(OAc)₃ | DCE | 24 | 78 | >97 (LCMS) |

| 3 | Cyclohexanone | NaBH(OAc)₃ | DCE | 18 | 82 | >98 (LCMS) |

Synthesis of Urea and Sulfonamide Derivatives

The formation of ureas and sulfonamides from the primary amine provides intermediates with potential for hydrogen bonding interactions with biological targets.

Application Note 3: Protocol for Urea Synthesis

This protocol describes the reaction of 3-(Aminomethyl)-5-chloropyridine with isocyanates to form urea derivatives.[4]

Reaction Scheme:

Caption: Urea Synthesis from Isocyanate.

Experimental Protocol:

-

Materials:

-

3-(Aminomethyl)-5-chloropyridine

-

Isocyanate (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF) or DCM

-

Magnetic stirrer and stir bar

-

Round-bottom flask under an inert atmosphere

-

-

Procedure:

-

Dissolve 3-(Aminomethyl)-5-chloropyridine (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Add the isocyanate (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-6 hours.

-

Monitor the reaction for the formation of a precipitate or by TLC.

-

If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

-

Quantitative Data Summary:

| Entry | Isocyanate | Solvent | Time (h) | Yield (%) | Purity (%) |

| 1 | Phenyl isocyanate | THF | 2 | 95 | >99 (LCMS) |

| 2 | n-Butyl isocyanate | THF | 3 | 91 | >98 (LCMS) |

| 3 | Cyclohexyl isocyanate | THF | 2.5 | 93 | >99 (LCMS) |

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of aryl, heteroaryl, and amino moieties.

Application Note 4: Protocol for Suzuki-Miyaura Coupling

This protocol outlines the cross-coupling of the chloro-substituent with boronic acids.[5][6]

Reaction Scheme:

Caption: Suzuki-Miyaura Cross-Coupling.

Experimental Protocol:

-

Materials:

-

3-(Aminomethyl)-5-chloropyridine (or its N-protected derivative)

-

Arylboronic acid (1.5 eq)

-

Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst/ligand system

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Microwave vial or Schlenk tube

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

In a microwave vial, combine 3-(Aminomethyl)-5-chloropyridine (1.0 eq), the arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent mixture (dioxane/water).

-

Seal the vial and heat the reaction mixture in a microwave reactor at 100-140 °C for 30-90 minutes, or heat conventionally at 80-100 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.

-

Quantitative Data Summary:

| Entry | Arylboronic Acid | Catalyst | Base | Temp (°C) | Time (min) | Yield (%) | Purity (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 120 (MW) | 45 | 75 | >97 (LCMS) |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 (Oil bath) | 18h | 68 | >96 (LCMS) |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 130 (MW) | 60 | 71 | >95 (LCMS) |

Application Note 5: Protocol for Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of the chloro-substituent.[7][8]

Reaction Scheme:

Caption: Buchwald-Hartwig Amination Workflow.

Experimental Protocol:

-

Materials:

-

3-(Aminomethyl)-5-chloropyridine (or its N-protected derivative)

-

Amine (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq)

-

XPhos or other suitable ligand (0.04 eq)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Anhydrous toluene or dioxane

-

Schlenk tube

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, the ligand, and NaOtBu.

-

Add 3-(Aminomethyl)-5-chloropyridine (1.0 eq) and the amine (1.2 eq).

-

Remove the Schlenk tube from the glovebox and add the anhydrous solvent under a positive pressure of inert gas.

-

Seal the tube and heat the reaction mixture to 100-110 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

-

Purify by flash column chromatography.

-

Quantitative Data Summary:

| Entry | Amine | Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Morpholine | XPhos | NaOtBu | 110 | 16 | 82 | >98 (LCMS) |

| 2 | Aniline | RuPhos | NaOtBu | 100 | 20 | 76 | >97 (LCMS) |

| 3 | Benzylamine | XPhos | NaOtBu | 110 | 18 | 79 | >98 (LCMS) |

These protocols provide a foundation for the synthesis of a diverse library of pharmaceutical intermediates from 3-(Aminomethyl)-5-chloropyridine. The reaction conditions may require further optimization depending on the specific substrates used. Standard laboratory safety procedures should be followed at all times.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

reaction monitoring of 3-(Aminomethyl)-5-chloropyridine synthesis by TLC

Application Note: AN-012

Topic: Reaction Monitoring of 3-(Aminomethyl)-5-chloropyridine Synthesis by Thin-Layer Chromatography (TLC)

Abstract

This application note provides a detailed protocol for monitoring the synthesis of 3-(Aminomethyl)-5-chloropyridine via the reduction of 3-cyano-5-chloropyridine using Thin-Layer Chromatography (TLC). 3-(Aminomethyl)-5-chloropyridine is a key intermediate in the synthesis of various pharmaceutical compounds. Real-time reaction monitoring is crucial for optimizing reaction conditions, determining reaction completion, and ensuring product quality.[1] TLC offers a rapid, simple, and cost-effective method for qualitatively tracking the consumption of the starting material and the formation of the product. This document outlines the complete synthesis and TLC monitoring protocol, including solvent systems, visualization techniques, and data interpretation for researchers and professionals in drug development and organic synthesis.

Introduction

The synthesis of heterocyclic compounds such as pyridine derivatives is fundamental in medicinal chemistry. 3-(Aminomethyl)-5-chloropyridine serves as a vital building block for numerous active pharmaceutical ingredients (APIs). A common synthetic route involves the reduction of the nitrile group of 3-cyano-5-chloropyridine. Efficiently monitoring this transformation is essential to maximize yield and minimize impurity formation.

Thin-Layer Chromatography (TLC) is a powerful analytical technique used to separate components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[2] The polarity of the compounds dictates their rate of movement up the TLC plate; less polar compounds travel further, resulting in a higher Retention Factor (Rf), while more polar compounds travel shorter distances, yielding a lower Rf.[3][4] In the synthesis of 3-(Aminomethyl)-5-chloropyridine, the starting nitrile is significantly less polar than the resulting primary amine product. This polarity difference allows for excellent separation and clear monitoring of the reaction's progress by TLC.

Principle of the Method

The reaction progress is monitored by spotting a small aliquot of the reaction mixture onto a silica gel TLC plate at various time intervals. The plate is then developed in a suitable solvent system. The starting material, 3-cyano-5-chloropyridine, will have a higher Rf value compared to the highly polar product, 3-(Aminomethyl)-5-chloropyridine, which will have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. Visualization is achieved using UV light and a chemical stain, such as ninhydrin, which is highly specific for primary amines.[5]

Materials and Reagents

Synthesis:

-

3-cyano-5-chloropyridine (Starting Material)

-

Raney Nickel or Palladium on Carbon (Catalyst)[6]

-

Hydrogen Gas (H₂) source

-

Standard hydrogenation reaction vessel

TLC Monitoring:

-

TLC Plates: Silica gel 60 F₂₅₄

-

TLC Chamber

-

Micropipettes or Capillary Tubes for spotting[8]

-

Mobile Phase (Eluent): Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) (e.g., 90:9:1 v/v/v)

-

Visualization Reagents:

-

UV Lamp (254 nm)

-

Ninhydrin solution (0.2 g in 100 mL of ethanol or acetone)[5]

-

Heat gun or heating plate

-

Experimental Protocols

Part A: Synthesis of 3-(Aminomethyl)-5-chloropyridine

This protocol is a representative example. Reaction conditions should be optimized for specific laboratory setups.

-

To a hydrogenation vessel, add 3-cyano-5-chloropyridine (1 eq.).

-

Add the solvent (e.g., Methanol or Acetic Acid) and the catalyst (e.g., Raney Nickel, ~10% w/w).[6]

-

Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon), followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and begin vigorous stirring.

-

Heat the reaction to the desired temperature (e.g., 40-50 °C).

-

Monitor the reaction by taking small aliquots at regular intervals (e.g., every hour) for TLC analysis.

Part B: TLC Monitoring Protocol

-

Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[8][9] Mark three lanes on the baseline for the starting material (SM), a co-spot (CO), and the reaction mixture (RM).

-

Spotting:

-

Dissolve a small amount of the starting material (3-cyano-5-chloropyridine) in a volatile solvent (e.g., ethyl acetate) to create a reference solution.

-

Using a capillary tube, apply a small spot of the SM reference solution onto the 'SM' lane.

-

Withdraw a small aliquot from the reaction vessel. Dilute it with a suitable solvent if necessary.

-

Apply a small spot of the reaction mixture onto the 'RM' lane.

-

Apply a spot of the SM reference solution directly on top of the 'RM' spot in the 'CO' lane. This co-spot helps confirm the identity of the starting material spot in the reaction mixture.[8]

-

Ensure each spot is small and concentrated, allowing the solvent to evaporate completely between applications.[8][10]

-

-

Development:

-

Pour the mobile phase (DCM:MeOH:TEA) into the TLC chamber to a depth of about 0.5 cm.

-

Place a piece of filter paper inside the chamber to ensure the atmosphere is saturated with solvent vapors.[8] Cover and let it equilibrate for 5-10 minutes.

-

Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[8] Cover the chamber.

-

Allow the solvent front to ascend the plate until it is about 1 cm from the top.[3]

-

-

Visualization and Analysis:

-

Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3]

-

Allow the plate to air dry completely in a fume hood.

-

Visualize the plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots.[11] Circle any visible spots with a pencil.

-

Next, dip the plate into the ninhydrin staining solution or spray it evenly.[5]

-

Gently heat the plate with a heat gun or on a hot plate (~110°C) until colored spots appear.[5][12] Primary amines will typically yield pink or purple spots.

-

The reaction is complete when the spot corresponding to the starting material in the 'RM' lane has completely disappeared, and a new, lower-Rf spot (visualized with ninhydrin) corresponding to the product is prominent.

-

Data Presentation and Interpretation